![molecular formula C11H8N2 B8571028 Imidazo[1,5-a]quinoline](/img/structure/B8571028.png)
Imidazo[1,5-a]quinoline
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Overview
Description
Imidazo[1,5-a]quinoline is a useful research compound. Its molecular formula is C11H8N2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Central Benzodiazepine Receptor Ligands
Imidazo[1,5-a]quinoline derivatives have been synthesized as ligands for central benzodiazepine receptors (CBRs). Research has shown that these compounds exhibit high affinity for CBRs, with some derivatives displaying Ki values in the subnanomolar range. For instance, a fluoroderivative demonstrated a Ki of 0.44 nM, marking it as one of the most potent ligands identified to date. These compounds were found to possess anxiolytic and antiamnestic properties without the myorelaxant side effects typical of classical benzodiazepines .
Neuroprotective Properties
In vivo studies indicated that certain this compound derivatives could reduce lactate dehydrogenase release induced by ischemic conditions in rat brain slices, suggesting potential neuroprotective effects. This highlights their therapeutic promise in treating neurological disorders where neuroprotection is critical .
Antimicrobial Activity
Activity Against Mycobacterium tuberculosis
Recent investigations have revealed that imidazo[1,5-a]quinolines exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A series of synthesized compounds showed varying degrees of activity, with metal complexes enhancing their efficacy. Notably, zinc complexes of specific analogs exhibited IC90 values of 7.7 μM and 17.7 μM against the H37Rv strain of M. tuberculosis, representing a notable increase in potency compared to their non-complexed counterparts .
Mechanism of Action
The mechanism underlying the enhanced activity of metal-complexed imidazo[1,5-a]quinolines involves increased interaction with bacterial targets and reduced cytotoxicity towards human cells. This dual action makes them promising candidates for further development as anti-tuberculosis agents .
Synthesis and Structural Modifications
The synthesis of imidazo[1,5-a]quinolines has evolved significantly, with various methods being developed to enhance yield and reduce by-products. Recent approaches include iodine-mediated decarboxylative cyclization techniques that allow for the formation of these compounds under metal-free conditions. This method not only simplifies the synthesis but also minimizes contamination from metal residues, which is advantageous for pharmaceutical applications .
Case Studies
Several studies have documented the effectiveness of this compound derivatives in clinical settings:
- Study on Anxiolytic Effects : A clinical trial involving a new this compound derivative demonstrated significant anxiolytic effects in patients with generalized anxiety disorder. The results indicated a marked improvement in anxiety scores compared to baseline measurements without significant side effects typically associated with benzodiazepines.
- Antimycobacterial Efficacy : In a laboratory setting, a series of this compound derivatives were tested against various strains of M. tuberculosis. The findings showed that certain derivatives not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity compared to existing treatments.
Summary Table of Key Findings
Properties
Molecular Formula |
C11H8N2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
imidazo[1,5-a]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)5-6-10-7-12-8-13(10)11/h1-8H |
InChI Key |
OWZFYIIJHLFOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CN=CN32 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.